2-(1H-pyrazol-1-yl)cyclobutan-1-ol
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Overview
Description
2-(1H-pyrazol-1-yl)cyclobutan-1-ol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyclobutane ring substituted with a hydroxyl group and a pyrazole ring, making it a versatile scaffold for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutanone with hydrazine derivatives to form the pyrazole ring, followed by hydroxylation to introduce the hydroxyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and hydroxylation steps .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the pyrazole ring.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and organometallic compounds.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutane derivatives without the hydroxyl group.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1H-pyrazol-1-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(1H-pyrazol-1-yl)cyclobutan-1-ol is unique due to its specific substitution pattern, which combines the reactivity of the pyrazole ring with the stability of the cyclobutane ring
Properties
IUPAC Name |
2-pyrazol-1-ylcyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-3-2-6(7)9-5-1-4-8-9/h1,4-7,10H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGZXGUYMVHCIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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